molecular formula C10H16O2 B13750845 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one CAS No. 85391-89-5

4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one

Cat. No.: B13750845
CAS No.: 85391-89-5
M. Wt: 168.23 g/mol
InChI Key: ZPUQSQULULBFIN-UHFFFAOYSA-N
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Description

4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one is an organic compound with the molecular formula C10H16O2. It is a bicyclic ketone with a hydroxyl group attached to one of the carbon atoms in the ring structure. This compound is also known by other names such as 4-Caranone and trans-4-Caranone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one with a hydroxylating agent to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile in various reactions, depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a bicyclic ketone structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

85391-89-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-7,12H,4-5H2,1-3H3

InChI Key

ZPUQSQULULBFIN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC(C(=O)C2)(C)O)C

Origin of Product

United States

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